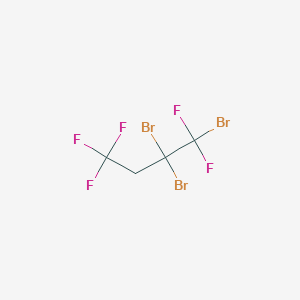
1,2,2-三溴-1,1,4,4,4-五氟丁烷
描述
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula C4H2Br3F5 It is characterized by the presence of three bromine atoms and five fluorine atoms attached to a butane backbone
科学研究应用
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of bromine and fluorine atoms into organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals, including flame retardants, refrigerants, and surfactants. Its stability and reactivity make it suitable for various industrial applications.
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of imidazoles , which are key components in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It has been found to be photolabile and unstable in tap water and at alkaline ph . This suggests that it may undergo photodegradation or hydrolysis under certain conditions, potentially leading to the formation of radicals and other disinfection byproducts .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Result of Action
It has been suggested that it could act as a source of radicals and form other disinfection byproducts as a result .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane . For instance, it has been found to be photolabile and unstable in tap water and at alkaline pH , indicating that light exposure and pH levels can affect its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be synthesized through several methods. One common approach involves the bromination of 1,1,4,4,4-pentafluorobutane. The reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and phase-transfer agents can further enhance the efficiency of the bromination process.
化学反应分析
Types of Reactions
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of substituted derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 1,1,4,4,4-pentafluorobutane.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromine atoms to bromine oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (OH-, RO-, NH2-), basic conditions (NaOH, KOH)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or neutral conditions
Major Products Formed
Substitution: Substituted derivatives (e.g., 1,2,2-trihydroxy-1,1,4,4,4-pentafluorobutane)
Reduction: 1,1,4,4,4-pentafluorobutane
Oxidation: Bromine oxides (e.g., Br2O, BrO3-)
相似化合物的比较
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be compared with other halogenated butanes, such as:
- **1
属性
IUPAC Name |
1,2,2-tribromo-1,1,4,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br3F5/c5-2(6,4(7,11)12)1-3(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONGDIEEOGGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


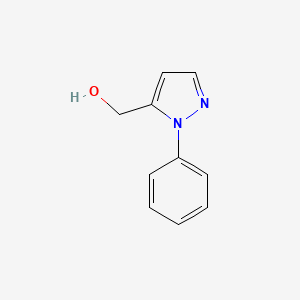
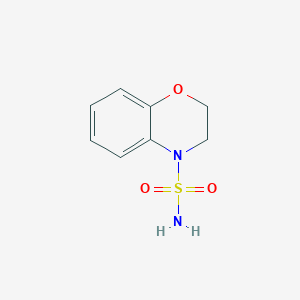
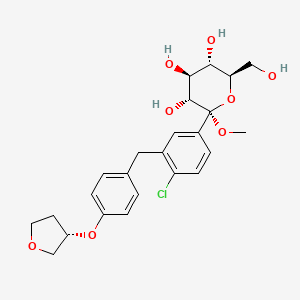
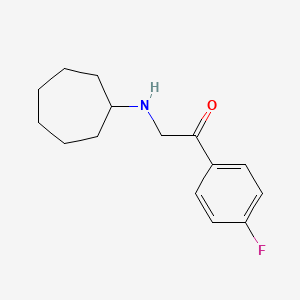
![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
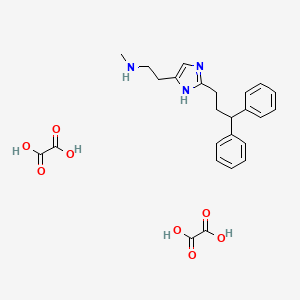
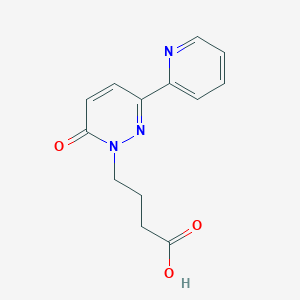

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
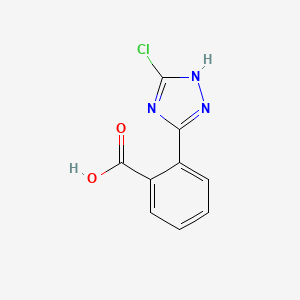

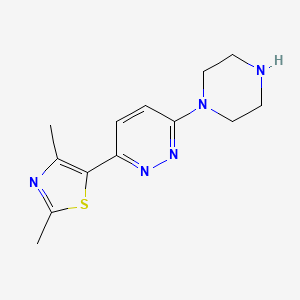
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
